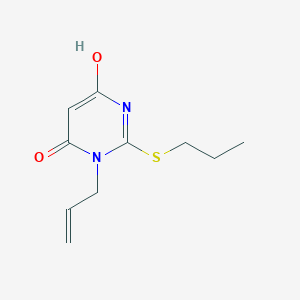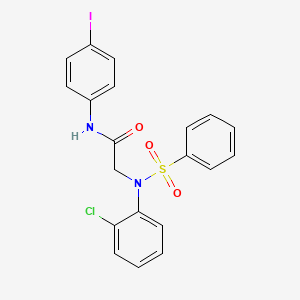![molecular formula C13H15N3O3S B3720458 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3720458.png)
6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone
Descripción general
Descripción
6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone, also known as PD184352, is a small-molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell signaling and is involved in the regulation of cell growth, differentiation, and survival. PD184352 has been extensively studied for its potential use in cancer therapy, as aberrant activation of the MAPK pathway is frequently observed in various types of cancer.
Mecanismo De Acción
6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone exerts its anti-cancer effects by inhibiting the activity of the MAPK pathway. Specifically, 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone targets the kinase activity of MEK1 and MEK2, which are upstream activators of the MAPK pathway. By inhibiting MEK1/2, 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone prevents the activation of downstream effectors such as ERK1/2, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to have other biochemical and physiological effects. For example, 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to inhibit the growth of vascular smooth muscle cells, which play a key role in the development of atherosclerosis. Moreover, 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has several advantages as a research tool. First, it is a highly specific inhibitor of MEK1/2, which allows for the selective inhibition of the MAPK pathway. Second, 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone. For example, 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone. One area of research is the development of more potent and selective MEK inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MEK inhibitors. Moreover, there is growing interest in the use of MEK inhibitors in combination with other targeted therapies, such as inhibitors of the PI3K/AKT pathway. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of MEK inhibitors in cancer patients.
Aplicaciones Científicas De Investigación
6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. Preclinical studies have demonstrated that 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone can inhibit the growth of various types of cancer cells, including melanoma, pancreatic cancer, and breast cancer. Moreover, 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
Propiedades
IUPAC Name |
4-amino-2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-9-4-2-3-5-10(9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIESKTSJSULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3720382.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3720392.png)
![N~1~-(4-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720394.png)
![ethyl 2-({2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3720410.png)
![3-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B3720415.png)

![2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B3720437.png)
![5,5'-[(4-ethoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B3720441.png)
![2-[(dipropylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3720445.png)
![3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3720449.png)


![6-(2-aminophenyl)-3-[(4-chlorobenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720481.png)